Cas no 2138107-86-3 (2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide)
2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138107-86-3
- EN300-1168989
- 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
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- Inchi: 1S/C14H16N4O4S2/c19-18(20)12-3-1-2-4-13(12)24(21,22)17(14-16-9-10-23-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2
- InChI Key: LFQXXPGNXKOPLT-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N(C1=NC=CS1)C1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 368.06129735g/mol
- Monoisotopic Mass: 368.06129735g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 145Ų
2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1168989-1.0g |
2138107-86-3 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1168989-50mg |
2138107-86-3 | 50mg |
$816.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-100mg |
2138107-86-3 | 100mg |
$855.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-250mg |
2138107-86-3 | 250mg |
$893.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-500mg |
2138107-86-3 | 500mg |
$933.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-1000mg |
2138107-86-3 | 1000mg |
$971.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-2500mg |
2138107-86-3 | 2500mg |
$1903.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-5000mg |
2138107-86-3 | 5000mg |
$2816.0 | 2023-10-03 | |||
| Enamine | EN300-1168989-10000mg |
2138107-86-3 | 10000mg |
$4176.0 | 2023-10-03 |
2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Introduction to 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (CAS No. 2138107-86-3) and Its Emerging Applications in Chemical Biology
The compound 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (CAS No. 2138107-86-3) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecular entity, characterized by its nitro, piperidine, and thiazole substituents, has garnered significant attention in recent years due to its versatile structural framework and promising biological activities. The strategic placement of these functional groups not only enhances its solubility and metabolic stability but also opens up diverse avenues for therapeutic intervention.
In the realm of chemical biology, the sulfonamide moiety serves as a pivotal pharmacophore, contributing to the compound's ability to interact with biological targets with high specificity. The nitro group, while traditionally associated with oxidizing properties, has been repurposed in modern drug design as a modulator of enzyme activity and receptor binding. When combined with the rigid thiazole ring system, which is known for its role in antimicrobial and anti-inflammatory applications, the overall scaffold exhibits remarkable potential in addressing multifaceted pathological conditions.
Recent advancements in computational chemistry have enabled the systematic screening of such complex molecules for their interaction with protein targets. Studies utilizing molecular docking simulations have highlighted the compound's binding affinity for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are particularly relevant given the growing understanding of how dysregulation of these enzymes contributes to chronic diseases like arthritis and cardiovascular disorders.
The piperidine ring, another key structural feature, is well-documented for its role in enhancing pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration. This attribute makes 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide an attractive candidate for developing central nervous system (CNS) therapeutics. Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter receptors such as serotonin and dopamine transporters.
Furthermore, the compound's sulfonamide group has been implicated in its potential as an antimicrobial agent. Sulfonamides are historically significant for their broad-spectrum activity against bacterial pathogens, and modifications to this core structure have led to compounds with enhanced efficacy against drug-resistant strains. The nitro group's redox-active nature may also contribute to its antimicrobial properties by facilitating reactive oxygen species (ROS) generation within microbial cells.
In vitro studies have demonstrated that 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide exhibits inhibitory effects on various kinases implicated in cancer progression. Specifically, it has shown promise in suppressing tyrosine kinases that are overexpressed in solid tumors and hematological malignancies. The compound's ability to disrupt signaling cascades such as MAPK and PI3K/Akt has been linked to its potential as a chemotherapeutic adjuvant or standalone treatment.
The synthesis of this compound involves a multi-step process that begins with the condensation of 4-piperidone with 1,3-thiazole derivatives under controlled conditions. Subsequent nitration followed by sulfonation yields the final product with high purity. Advances in green chemistry principles have led to modifications in synthetic protocols that minimize waste generation and improve atom economy. These sustainable approaches align with global efforts to reduce the environmental footprint of pharmaceutical manufacturing.
Preclinical evaluations have revealed that 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide demonstrates favorable pharmacokinetic profiles when administered orally or intravenously. Its bioavailability exceeds 70% across species models, suggesting clinical relevance upon translation from experimental settings. Additionally, preliminary toxicology studies indicate low systemic toxicity at therapeutic doses, although further long-term assessments are necessary to fully characterize its safety profile.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel analogs based on this scaffold. By leveraging large datasets containing biological activity annotations, researchers can predict new derivatives with enhanced potency or selectivity. This data-driven approach has already led to the optimization of several key parameters within the molecule's structure.
Future directions for research on 2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide include exploring its potential in combination therapies alongside existing treatments for cancer and inflammation. The compound's multifaceted mechanism of action suggests it could serve as a synergistic partner in polypharmacological regimens aimed at overcoming treatment resistance.
In conclusion,2-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yb enzene -1 -sulfonamide (CAS No. 2138107 -86 -3) stands out as a structurally sophisticated molecule with broad therapeutic implications. Its unique combination of functional groups positions it as a valuable asset in ongoing efforts to develop next-generation therapeutics for a range of diseases spanning oncology to neurology.
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